molecular formula C28H26N6O4S2 B5109216 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide

2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide

Cat. No. B5109216
M. Wt: 574.7 g/mol
InChI Key: XTSOMBZWDDPGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide, also known as EOBIQ, is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. EOBIQ is a quinoxaline-based compound that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has been shown to exhibit a range of biological activities, making it a promising candidate for various scientific research applications. 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has been evaluated for its antitumor activity, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has also been evaluated for its anti-inflammatory activity, with studies showing that it can reduce inflammation in animal models of inflammatory diseases. Additionally, 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has been evaluated for its antimicrobial activity, with studies showing that it can inhibit the growth of various microorganisms, including bacteria and fungi.

Mechanism of Action

The exact mechanism of action of 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide is not fully understood. However, studies have suggested that 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide can induce apoptosis, or programmed cell death, in cancer cells. 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammatory diseases. Additionally, 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity, making it readily available for further research. 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has also been shown to exhibit a range of biological activities, making it a promising candidate for various scientific research applications. However, there are also limitations to using 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide in lab experiments. For example, the exact mechanism of action of 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide is not fully understood, which may make it difficult to interpret experimental results. Additionally, the potential side effects of 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide on human health are not yet known, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide. One potential area of research is the development of 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide-based drug formulations for the treatment of cancer and inflammatory diseases. Another potential area of research is the identification of the molecular targets of 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide, which may help to elucidate its mechanism of action. Additionally, further studies are needed to evaluate the potential side effects of 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide on human health, which may help to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide can be synthesized by the reaction of 5-ethoxy-1H-benzimidazole-2-thiol with 2,3-dichloroquinoxaline in the presence of a base. The resulting product is then oxidized to the corresponding 1,4-dioxide using a suitable oxidant. The synthesis of 2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide has been optimized to achieve high yields and purity, making it a viable compound for further research.

properties

IUPAC Name

2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O4S2/c1-3-37-17-9-11-19-21(13-17)31-27(29-19)39-15-25-26(34(36)24-8-6-5-7-23(24)33(25)35)16-40-28-30-20-12-10-18(38-4-2)14-22(20)32-28/h5-14H,3-4,15-16H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSOMBZWDDPGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=C([N+](=O)C4=CC=CC=C4N3[O-])CSC5=NC6=C(N5)C=C(C=C6)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-bis[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4-oxidoquinoxalin-1-ium 1-oxide

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